3-(4-Methylphenyl)pyrimidin-4(3H)-one: Structure, Synthesis, and Properties
3-(4-Methylphenyl)pyrimidin-4(3H)-one: Structure, Synthesis, and Properties
This technical guide details the chemical structure, synthesis, and properties of 3-(4-Methylphenyl)pyrimidin-4(3H)-one , a significant heterocyclic scaffold in medicinal chemistry.
Executive Summary
3-(4-Methylphenyl)pyrimidin-4(3H)-one (Molecular Formula: C₁₁H₁₀N₂O) represents a privileged scaffold in drug discovery, serving as a core pharmacophore for kinase inhibitors, antiviral agents, and antimicrobial compounds.[1] Belonging to the class of N3-substituted pyrimidinones, this molecule exhibits distinct electronic properties due to the conjugation between the electron-deficient pyrimidine ring and the electron-rich p-tolyl moiety. Its structural rigidity and capacity for hydrogen bonding make it an ideal fragment for structure-activity relationship (SAR) studies targeting enzymes such as CDK2 , EGFR , and p38 MAPK .
Chemical Structure & Molecular Architecture
Core Scaffold Analysis
The molecule consists of a pyrimidin-4(3H)-one heterocyclic core substituted at the N3 position with a 4-methylphenyl (p-tolyl) group.
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Tautomerism: The structure exists predominantly in the lactam (keto) form in solution and solid state, stabilized by the N3-substitution which blocks the lactam-lactim tautomerism typical of unsubstituted pyrimidinones.
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Conformation: The biaryl bond (N3–C1') allows for rotation, but steric hindrance often forces the phenyl ring to adopt a twisted conformation relative to the pyrimidinone plane, typically with a dihedral angle of 30–45°.
Physicochemical Descriptors
The following data summarizes the predicted and experimental properties of the core scaffold.
| Property | Value | Description |
| IUPAC Name | 3-(4-methylphenyl)pyrimidin-4(3H)-one | Official nomenclature |
| Molecular Formula | C₁₁H₁₀N₂O | - |
| Molecular Weight | 186.21 g/mol | Fragment-sized for FBDD |
| LogP (Predicted) | 1.5 – 1.9 | Moderate lipophilicity |
| TPSA | ~33 Ų | Good membrane permeability |
| H-Bond Donors | 0 | N3 is substituted |
| H-Bond Acceptors | 2 | Carbonyl (O) and Pyrimidine N1 |
| Rotatable Bonds | 1 | N3–Phenyl bond |
Structural Visualization (DOT)
The following diagram illustrates the connectivity and key pharmacophoric features.
Figure 1: Structural connectivity and pharmacophoric features of 3-(4-Methylphenyl)pyrimidin-4(3H)-one.
Synthesis & Manufacturing Methodologies
Two primary routes are employed for the synthesis of this scaffold: the Classic Condensation (cyclization) and the Modern C-N Coupling (Chan-Lam).
Method A: Classic Cyclization (High Yield)
This method involves the construction of the pyrimidine ring using an acyclic precursor and the aniline derivative.
Reaction Scheme:
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Precursor Formation: Reaction of 4-methylaniline (p-toluidine) with triethyl orthoformate and an activated ester (e.g., ethyl cyanoacetate or ethyl propiolate derivatives).
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Cyclization: Heating the intermediate with formamide or ammonium acetate.
Protocol:
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Step 1: Dissolve 4-methylaniline (10 mmol) in ethanol. Add diethyl ethoxymethylenemalonate (10 mmol) (if C5-carboxylate is desired) or ethyl 3-ethoxyacrylate (for the unsubstituted core). Reflux for 2–4 hours.
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Step 2: Evaporate solvent to obtain the enamine intermediate.
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Step 3: Resuspend the intermediate in formamide (10 mL). Add catalytic sodium methoxide or ammonium acetate.
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Step 4: Heat at 140–160°C for 6–8 hours.
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Workup: Cool to room temperature. Pour into ice water. The precipitate is filtered, washed with water, and recrystallized from ethanol/DMF.
Method B: Chan-Lam Coupling (Direct N-Arylation)
This method is preferred for late-stage functionalization or small-scale library generation.
Protocol:
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Reagents: Charge a flask with pyrimidin-4(3H)-one (1.0 equiv), 4-methylphenylboronic acid (1.5 equiv), and Cu(OAc)₂ (1.0 equiv).
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Solvent/Base: Add Pyridine (2.0 equiv) and dry Dichloromethane (DCM) or Dichloroethane (DCE).
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Conditions: Stir vigorously under an oxygen atmosphere (balloon) or open air at room temperature for 24–48 hours.
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Purification: Filter through a celite pad. Concentrate the filtrate and purify via flash column chromatography (Hexane:EtOAc).
Synthesis Workflow Diagram
Figure 2: Dual synthetic pathways for accessing the 3-(4-Methylphenyl)pyrimidin-4(3H)-one scaffold.
Biological & Pharmacological Potential[1][3][4][5][6]
Kinase Inhibition Profile
The 3-substituted pyrimidin-4-one scaffold mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinase enzymes.
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Mechanism: The N1 nitrogen and C4 carbonyl serve as a bidentate acceptor-donor motif (depending on tautomer/substituents) interacting with the kinase hinge residues (e.g., Met, Glu).
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Targets: Analogs of this structure have shown potency against CDK2 (Cell Cycle), p38 MAPK (Inflammation), and EGFR (Oncology).
Antimicrobial Activity
Derivatives where the pyrimidinone is fused (e.g., thienopyrimidinones) or further substituted at C2 often exhibit broad-spectrum antimicrobial activity. The 4-methylphenyl group enhances lipophilicity, aiding in cell wall penetration.
Structure-Activity Relationship (SAR) Insights
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N3-Aryl Group: Essential for hydrophobic pocket occupancy. The para-methyl group provides a specific steric fit; replacing it with bulky groups (e.g., tert-butyl) may reduce potency due to steric clash.
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C2 Substitution: Introduction of an amino (-NH2) or thio (-SR) group at C2 significantly enhances affinity for kinases by providing additional H-bond interactions.
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C5/C6 Substitution: Critical for selectivity. C6-methyl or C6-aryl groups can direct the molecule into the "gatekeeper" region of the kinase pocket.
References
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Synthesis of 3-substituted pyrimidinones
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Bousquet, E., et al. (1984). Synthesis and pharmacological activity of 3-substituted pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-ones. Il Farmaco, 39(2), 110-119. Link
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- Qiao, J. X., & Lam, P. Y. S. (2011).
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Kinase Inhibitor Scaffolds
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Barvian, M., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry, 43(24), 4606–4616. Link
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Related Thienopyrimidinone Properties
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Prabhakar, V., et al. (2019). Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. Medicinal Chemistry (Los Angeles), 9, 024-029. Link
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